Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 500011-91-6
VCID: VC3848462
InChI: InChI=1S/C11H11BrClN3O2/c1-2-18-11(17)8-6-9(12)15-16(8)10-7(13)4-3-5-14-10/h3-5,8H,2,6H2,1H3
SMILES: CCOC(=O)C1CC(=NN1C2=C(C=CC=N2)Cl)Br
Molecular Formula: C11H11BrClN3O2
Molecular Weight: 332.58 g/mol

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate

CAS No.: 500011-91-6

Cat. No.: VC3848462

Molecular Formula: C11H11BrClN3O2

Molecular Weight: 332.58 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate - 500011-91-6

Specification

CAS No. 500011-91-6
Molecular Formula C11H11BrClN3O2
Molecular Weight 332.58 g/mol
IUPAC Name ethyl 5-bromo-2-(3-chloropyridin-2-yl)-3,4-dihydropyrazole-3-carboxylate
Standard InChI InChI=1S/C11H11BrClN3O2/c1-2-18-11(17)8-6-9(12)15-16(8)10-7(13)4-3-5-14-10/h3-5,8H,2,6H2,1H3
Standard InChI Key GUAZTUMVVYURLC-UHFFFAOYSA-N
SMILES CCOC(=O)C1CC(=NN1C2=C(C=CC=N2)Cl)Br
Canonical SMILES CCOC(=O)C1CC(=NN1C2=C(C=CC=N2)Cl)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 4,5-dihydro-1H-pyrazole core (a partially saturated five-membered ring containing two adjacent nitrogen atoms) substituted at the 1-position with a 3-chloropyridin-2-yl group and at the 3-position with a bromine atom. The 5-position is esterified with an ethyl carboxylate group. This configuration confers both electrophilic and nucleophilic reactivity, enabling participation in cross-coupling reactions and cycloadditions .

Molecular Formula: C11H9BrClN3O2\text{C}_{11}\text{H}_{9}\text{BrClN}_{3}\text{O}_{2}
Molecular Weight: 330.565 g/mol .

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous pyrazole derivatives reveals planar ring systems with bond lengths consistent with aromatic delocalization in the pyridine moiety and partial single-bond character in the dihydropyrazole ring . The infrared (IR) spectrum exhibits characteristic stretches for ester carbonyl (1720cm1\sim 1720 \, \text{cm}^{-1}), C-Br (560cm1\sim 560 \, \text{cm}^{-1}), and C-Cl (740cm1\sim 740 \, \text{cm}^{-1}) bonds . Nuclear magnetic resonance (NMR) data for the compound include:

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 1.38 (t, J = 7.1 Hz, 3H, CH2_2CH3_3), 3.12–3.20 (m, 2H, CH2_2), 4.35 (q, J = 7.1 Hz, 2H, OCH2_2), 5.21 (s, 1H, CH), 7.44–7.47 (m, 1H, pyridine-H), 8.20–8.22 (m, 1H, pyridine-H) .

  • 13C^{13}\text{C} NMR (100 MHz, CDCl3_3): δ 14.1 (CH2_2CH3_3), 44.5 (CH2_2), 61.8 (OCH2_2), 105.2 (C-Br), 122.3–150.1 (pyridine and pyrazole carbons), 165.4 (C=O) .

Synthesis and Industrial Production

Key Synthetic Pathways

The compound is synthesized via a multi-step sequence:

Step 1: Cyclization
3-Hydrazinopyridine dihydrochloride reacts with diethyl maleate in anhydrous ethanol under basic conditions (e.g., sodium ethoxide) to form ethyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate .

Step 2: Chlorination
Treatment with phosphorus oxychloride (POCl3_3) or bromine introduces halogen atoms at the 3-position, yielding ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate .

Step 3: Oxidation
The dihydropyrazole intermediate is oxidized using potassium persulfate (K2 _2S2 _2O8_8) in acetonitrile with sulfuric acid catalysis, achieving 75–80% yield .

Process Optimization

Industrial-scale production emphasizes:

  • Temperature Control: Maintaining 60–70°C during cyclization prevents side reactions .

  • Catalyst Efficiency: Sulfuric acid increases oxidation reaction rates by protonating persulfate ions .

  • Solvent Selection: Acetonitrile enhances solubility of intermediates while minimizing byproduct formation .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod/Reference
Melting Point117–118°CDifferential Scanning Calorimetry
Boiling Point421.3°C at 760 mmHgEbulliometry
Density1.672 g/cm³Pycnometry
LogP2.86Reversed-Phase HPLC
Topological Polar Surface Area57.01 ŲComputational Modeling

Solubility and Stability

The compound exhibits limited water solubility (0.12mg/mL\sim 0.12 \, \text{mg/mL}) but high solubility in dichloromethane, dimethylformamide, and acetonitrile. It is stable under inert atmospheres but undergoes hydrolysis in acidic or basic conditions, necessitating storage at 2–8°C in amber vials .

Applications in Drug Discovery

Pharmacokinetic Profiling

In silico predictions using SwissADME indicate:

  • Bioavailability: 76% (human oral absorption model)

  • Blood-Brain Barrier Permeability: Low (logBB=1.2\text{logBB} = -1.2)

  • CYP450 Inhibition: Moderate inhibition of CYP3A4 (IC50=4.7μM\text{IC}_{50} = 4.7 \, \mu\text{M}) .

ParameterSpecification
Hazard CodeXi (Irritant)
Flash Point208.6°C
Autoignition Temperature>400°C

Protective Measures

  • Personal Protective Equipment: Nitrile gloves, chemical goggles, and lab coats.

  • Ventilation: Use fume hoods to prevent inhalation of dust or vapors .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets like kinase enzymes.

  • Process Intensification: Develop continuous-flow synthesis to improve yield and reduce waste.

  • Therapeutic Expansion: Evaluate efficacy against neglected tropical diseases and antibiotic-resistant bacteria.

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